molecular formula C22H18BrN3O2S B302199 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B302199
M. Wt: 468.4 g/mol
InChI Key: KVYAIBSOOGWTJF-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione, also known as BPT, is a thiazolidinedione derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. In

Mechanism of Action

The exact mechanism of action of 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione exerts its pharmacological effects by modulating various signaling pathways involved in cell growth, apoptosis, and inflammation. 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in regulating the expression of genes involved in inflammation and cell survival. 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has also been found to activate the AMPK signaling pathway, which is involved in regulating cellular energy metabolism and promoting apoptosis.
Biochemical and Physiological Effects:
3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.

Advantages and Limitations for Lab Experiments

3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is readily available and can be synthesized using commercially available starting materials. 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is also relatively stable and can be stored for extended periods of time without significant degradation. However, 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability and make it difficult to administer in vivo. In addition, 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has not been extensively studied in animal models, which limits our understanding of its pharmacokinetics and toxicity.

Future Directions

There are several future directions for 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione research. One area of interest is the development of 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione derivatives with improved pharmacological properties, such as increased solubility and bioavailability. Another area of interest is the investigation of the potential synergy between 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione and other anticancer agents, such as chemotherapy drugs. Additionally, further studies are needed to determine the pharmacokinetics and toxicity of 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione in animal models, which will be important for the development of 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione as a potential therapeutic agent.

Synthesis Methods

The synthesis of 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione involves a multi-step reaction sequence starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then reacted with 4-bromobenzyl bromide in the presence of a base to form the desired product, 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione.

Scientific Research Applications

3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit promising pharmacological properties, including anti-inflammatory, antioxidant, and antitumor activities. 3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. It has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

Product Name

3-(4-bromobenzyl)-5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C22H18BrN3O2S

Molecular Weight

468.4 g/mol

IUPAC Name

(5Z)-3-[(4-bromophenyl)methyl]-5-[(2,5-dimethyl-1-pyridin-3-ylpyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C22H18BrN3O2S/c1-14-10-17(15(2)26(14)19-4-3-9-24-12-19)11-20-21(27)25(22(28)29-20)13-16-5-7-18(23)8-6-16/h3-12H,13H2,1-2H3/b20-11-

InChI Key

KVYAIBSOOGWTJF-JAIQZWGSSA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Canonical SMILES

CC1=CC(=C(N1C2=CN=CC=C2)C)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Br

Origin of Product

United States

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